molecular formula C15H20N2 B2929663 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole CAS No. 1510934-39-0

3,5-dimethyl-2-(piperidin-4-yl)-1H-indole

Cat. No.: B2929663
CAS No.: 1510934-39-0
M. Wt: 228.339
InChI Key: LARPDXSNXHOWRB-UHFFFAOYSA-N
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Description

Product Overview 3,5-Dimethyl-2-(piperidin-4-yl)-1H-indole is an organic compound with the molecular formula C 15 H 20 N 2 and a molecular weight of 228.33 g/mol [ ]. It is supplied with a high purity level of 95% and is identified by CAS Registry Number 1510934-39-0 [ ][ ]. This chemical is intended for research and development purposes only. Structural Features and Research Value This molecule features a unique hybrid structure combining two privileged pharmacophores in medicinal chemistry: an indole ring system and a piperidine moiety [ ]. The indole scaffold is a versatile core structure found in numerous biologically active compounds and FDA-approved drugs, known for its wide range of potential therapeutic applications [ ]. The substitution at the 2-position of the indole core with a piperidin-4-yl group is a key structural feature that is of significant interest in the design of novel bioactive molecules. Indole derivatives have demonstrated substantial research potential in areas such as cancer treatment, infectious disease management, and the study of neurological disorders [ ]. The structural versatility of this compound makes it a valuable building block for exploring structure-activity relationships in drug discovery programs. Handling and Safety This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-2-piperidin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-10-3-4-14-13(9-10)11(2)15(17-14)12-5-7-16-8-6-12/h3-4,9,12,16-17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARPDXSNXHOWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dimethyl 2 Piperidin 4 Yl 1h Indole and Its Analogues

Established Strategies for Indole (B1671886) Ring System Construction

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this important scaffold. For a 2,3,5-trisubstituted indole such as the target compound, the Fischer and Bischler-Möhlau syntheses are particularly relevant.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. wikipedia.orgnih.gov It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgsharif.edunih.gov The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnih.gov

For the synthesis of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, the Fischer synthesis would utilize 4-methylphenylhydrazine (B1211910) and 1-(piperidin-4-yl)propan-1-one (B3159923) as the starting materials. The unsymmetrical nature of the ketone directs the cyclization to form the 3-methyl-2-substituted indole. The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions can significantly influence the yield and purity of the final product. sharif.edunih.gov

Reaction Mechanism: Fischer Indole Synthesis

Step Description
1 Reaction of 4-methylphenylhydrazine with 1-(piperidin-4-yl)propan-1-one to form the corresponding phenylhydrazone.
2 Tautomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') form under acidic conditions.
3 A cyclic whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement occurs, forming a new carbon-carbon bond.
4 The resulting di-imine intermediate undergoes cyclization to form a five-membered ring aminoacetal.

| 5 | Elimination of ammonia under acid catalysis leads to the aromatization of the pyrrole (B145914) ring, yielding the final indole product. |

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative to form a 2-aryl- or 2-alkyl-indole. wikipedia.orgdrugfuture.com The reaction first forms an α-arylamino ketone intermediate, which then cyclizes upon heating, often under harsh conditions. wikipedia.orgresearchgate.net While historically significant, its application can be limited by poor yields and a lack of regioselectivity. wikipedia.org Modern modifications, such as the use of microwave irradiation, have been developed to improve the reaction's efficiency. wikipedia.org For the target scaffold, this method is less direct than the Fischer synthesis but remains a fundamental strategy for constructing 2-substituted indoles. drugfuture.comscispace.com

Methodologies for Piperidine (B6355638) Ring Incorporation and Functionalization

The piperidine moiety can be introduced either as a pre-formed ring that is coupled to the indole precursor or constructed through cyclization strategies.

Catalytic Hydrogenation of Pyridine (B92270) Precursors: A common and efficient method for synthesizing piperidines is the reduction of the corresponding pyridine ring. nih.gov In the context of the target molecule, a 3,5-dimethyl-2-(pyridin-4-yl)-1H-indole precursor could be synthesized first, for instance, via a Fischer synthesis using 4-methylphenylhydrazine and 1-(pyridin-4-yl)propan-1-one. The subsequent hydrogenation of the pyridine ring to a piperidine is typically achieved using heterogeneous catalysts like platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or rhodium under hydrogen pressure. asianpubs.org The reaction conditions, including solvent, pressure, and temperature, must be carefully controlled to ensure complete reduction of the pyridine without over-reduction of the indole's benzene (B151609) ring. asianpubs.org Acetic acid is often used as a solvent, which can facilitate the reaction. asianpubs.org

Double Reductive Amination (DRA): This powerful "one-pot" strategy allows for the construction of the piperidine skeleton from acyclic dicarbonyl compounds. chim.it The process involves a cascade of two imine formations and two reductions. chim.it While not a direct route to the target compound itself, it is a key methodology for synthesizing highly functionalized piperidine analogues that could later be incorporated into the indole scaffold. The versatility of this method comes from the wide availability of dicarbonyl substrates and various amines that can serve as the nitrogen source. chim.it

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Derivatives

While this compound itself is achiral, analogues with additional substituents on the piperidine or indole rings can possess stereocenters. The synthesis of enantiomerically pure derivatives is crucial for pharmaceutical applications.

Asymmetric Synthesis: Direct asymmetric synthesis provides the most efficient route to enantiopure compounds. Methods for the asymmetric synthesis of substituted piperidines often involve chiral auxiliaries, organocatalysis, or transition-metal catalysis. ucl.ac.uknih.gov For instance, enantioselective cyclization reactions can establish the desired stereochemistry during the formation of the piperidine ring. nih.gov The development of asymmetric routes to 2,4-disubstituted and 2,4,5-trisubstituted piperidines allows for precise control over the spatial arrangement of substituents. organic-chemistry.orgacs.org

Chiral Resolution: When a racemic mixture is produced, chiral resolution is employed to separate the enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. google.comwikipedia.orgpharmtech.com These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgpharmtech.com The desired enantiomer can then be recovered by treating the isolated salt with a base.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. whiterose.ac.uknih.govrsc.orgacs.org For example, enantioselective acylation using a chiral catalyst can selectively modify one enantiomer, allowing the unreacted, enantiomerically enriched starting material to be recovered. nih.gov Another approach involves asymmetric deprotonation using a chiral base like n-BuLi/sparteine, which can selectively deprotonate one enantiomer of a racemic N-Boc-2-arylpiperidine, enabling the separation of the enantiomers. rsc.orgrsc.org

Directed Chemical Transformations and Derivatizations of the this compound Scaffold

Once the core scaffold is assembled, its properties can be modulated through further chemical transformations on both the indole and piperidine moieties.

The indole ring is electron-rich and susceptible to electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack is the C3 position. bhu.ac.inquimicaorganica.orgresearchgate.net Since this position is already substituted with a methyl group in the target compound, electrophilic attack will be directed elsewhere.

N-Alkylation/Acylation: The indole nitrogen (N1) possesses a slightly acidic proton and can be deprotonated with a suitable base (e.g., NaH) to form a nucleophilic indolide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.

Electrophilic Aromatic Substitution: If the C3 position is blocked, electrophilic substitution can occur at the C2 position, or more commonly, on the benzene portion of the ring, typically at the C6 position due to the directing effects of the pyrrole ring. bhu.ac.in Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation can be performed, although conditions must be carefully chosen to avoid polymerization or side reactions. quimicaorganica.orgresearchgate.net Site-selective functionalization can also be achieved through the use of directing groups attached to the indole nitrogen, which can guide C-H activation to specific positions like C4, C5, C6, or C7. nih.gov

The secondary amine of the piperidine ring is a key handle for introducing diversity.

N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides in the presence of a base to scavenge the resulting acid.

N-Acylation: Reaction with acyl chlorides or acid anhydrides provides the corresponding N-acyl derivatives (amides).

Reductive Amination: This is a highly effective method for introducing a wide variety of substituents onto the piperidine nitrogen. harvard.edu The secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield the N-substituted piperidine. harvard.eduresearchgate.net

α-C–H Functionalization: Advanced methods allow for the direct functionalization of the C-H bonds adjacent to the piperidine nitrogen. acs.org This can be achieved by forming an iminium ion intermediate, which is then attacked by a nucleophile, enabling the introduction of alkyl, aryl, or other functional groups at the C2 or C6 positions of the piperidine ring. acs.org

Functional groups introduced in the previous steps can serve as starting points for further modifications. For example, an N-alkyl group on the piperidine containing a terminal ester could be hydrolyzed to a carboxylic acid and then coupled with various amines to form amides. Alternatively, a halogen atom introduced onto the indole's benzene ring can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce complex aryl, vinyl, or alkynyl substituents. These strategies allow for the systematic exploration of the chemical space around the core this compound scaffold.

Table of Mentioned Compounds

Compound Name
This compound
4-methylphenylhydrazine
1-(piperidin-4-yl)propan-1-one
3,5-dimethyl-2-(pyridin-4-yl)-1H-indole
1-(pyridin-4-yl)propan-1-one
(R)-Tartaric acid
(S)-Tartaric acid
(R)-Mandelic acid
(S)-Mandelic acid

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Comprehensive Structural Confirmation

Spectroscopic techniques are fundamental to determining the structure of a chemical compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be required for an unambiguous structural confirmation of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would be used to identify the number of unique proton environments, their chemical shifts, and their coupling patterns. For this compound, one would expect to observe distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the methyl groups at positions 3 and 5, and the various protons of the piperidine (B6355638) ring. The coupling constants (J-values) between adjacent protons would help establish connectivity, for instance, between the protons on the piperidine ring.

¹³C NMR: This experiment would reveal the number of unique carbon environments. Signals would be expected for the carbons of the indole core, the two methyl groups, and the piperidine ring.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to confirm the connectivity between the indole and piperidine rings. For example, an HMBC experiment should show a correlation between the protons on the piperidine ring and the C2 carbon of the indole ring, confirming their attachment.

Table 1: Predicted ¹H and ¹³C NMR Data Points for this compound (Note: This table is predictive and based on general chemical shift values for similar structures. Actual experimental values are required for confirmation.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole N-H 7.5 - 8.5 N/A
Indole C2 N/A 135 - 145
Indole C3 N/A 110 - 120
Indole C3-CH₃ 2.2 - 2.5 10 - 15
Indole C4 6.8 - 7.2 118 - 122
Indole C5 N/A 128 - 132
Indole C5-CH₃ 2.3 - 2.6 20 - 25
Indole C6 6.9 - 7.3 120 - 124
Indole C7 7.2 - 7.6 110 - 115
Piperidine C4' 2.8 - 3.5 40 - 50
Piperidine C3', C5' 1.8 - 2.2 (eq), 1.6 - 1.9 (ax) 30 - 40

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorptions would be expected.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indole & Piperidine) 3300 - 3500 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C=C Stretch (Aromatic) 1500 - 1600 Medium

The presence of a broad band around 3300-3500 cm⁻¹ would be indicative of the N-H bonds in both the indole and piperidine rings. researchgate.net Strong bands in the 2850-3000 cm⁻¹ region would confirm the aliphatic C-H bonds of the methyl and piperidine groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which would allow for the confirmation of its molecular formula (C₁₅H₂₀N₂).

The fragmentation pattern observed in the mass spectrum would offer further structural proof. Characteristic fragmentation would likely involve the cleavage of the bond between the indole and piperidine rings. The piperidine ring itself can undergo fragmentation, often resulting in a series of ions separated by 14 mass units (CH₂ groups). nih.gov The indole moiety is relatively stable and its characteristic fragments would also be expected. scirp.org

X-ray Crystallography for Molecular Conformation and Absolute Configuration Determination

This analysis would confirm the connectivity of the molecule and reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It would also describe the relative orientation of the indole and piperidine rings. If a chiral derivative were synthesized, X-ray crystallography could be used to determine the absolute configuration. nih.gov

Tautomeric Considerations within the Indole Moiety and Their Impact on Reactivity and Interactions

Indole itself can exist in tautomeric forms, with the 1H-indole form being significantly more stable and prevalent than the 3H-indole (indolenine) form. accessscience.comresearchgate.net In this compound, the substitution at the C3 position with a methyl group prevents the formation of the common 3H-indolenine tautomer. However, tautomerism involving protonation at other sites could be considered, particularly under acidic conditions, which could impact the molecule's reactivity and intermolecular interactions. The electron-donating nature of the methyl groups and the piperidinyl substituent would influence the electron density of the indole ring, potentially affecting its propensity for protonation and its participation in hydrogen bonding or other non-covalent interactions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These studies predict molecular geometry, electronic distribution, and reactivity parameters, offering a detailed profile of the compound at the atomic level. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jksus.org For organic compounds such as indole (B1671886) derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.netmdpi.com The choice of basis set, which describes the mathematical representation of atomic orbitals, is crucial for obtaining reliable results. Basis sets like 6-311++G(d,p) are commonly selected for such analyses as they provide a flexible description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions. jksus.orgresearchgate.net

The first step in a DFT study is geometry optimization, where the calculation finds the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. jksus.org For 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused indole ring system, the piperidine (B6355638) ring, and the methyl substituents. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. jksus.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgslideshare.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy and shape of these orbitals are critical in understanding a molecule's electronic behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netemerginginvestigators.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netbeilstein-journals.org Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov In studies of similar heterocyclic compounds, the HOMO is often localized on the electron-rich indole ring, while the LUMO may be distributed across other parts of the molecule. malayajournal.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below. These indices provide quantitative measures of the molecule's reactivity profile.

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOMeasures chemical reactivity and kinetic stability. bhu.ac.in
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

This table presents theoretical reactivity indices derived from HOMO and LUMO energies, commonly calculated in quantum chemical studies.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For this compound, NBO analysis would reveal the nature of the bonds within the indole and piperidine rings and the interactions between them.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms (like the nitrogen in the indole ring). researchgate.netresearchgate.netchemrxiv.org

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These sites are favorable for nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms (like the N-H proton of the indole and piperidine moieties). researchgate.netresearchgate.net

Green Regions : Represent neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential region around the indole nitrogen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. Positive potential would be expected around the N-H protons of both the indole and piperidine rings, indicating their potential role as hydrogen bond donors. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

In a molecular docking study, the 3D structure of this compound would be placed into the active site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a docking score or binding energy) for numerous possible binding poses. The pose with the most favorable score is considered the most likely binding mode. researchgate.netalliedacademies.org

Analysis of the predicted binding mode reveals specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds : Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions : Occur between nonpolar regions of the ligand (e.g., the aromatic indole ring) and hydrophobic pockets in the protein's active site.

Pi-Pi Stacking : A specific non-covalent interaction between aromatic rings.

Van der Waals Forces : General attractive or repulsive forces between atoms.

For indole-piperidine derivatives, studies have often shown that the indole scaffold can engage in key hydrophobic and pi-stacking interactions, while the piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a donor. researchgate.netalliedacademies.org Such detailed analysis of the binding orientation provides a rational basis for the molecule's potential biological activity and can guide the design of new analogs with improved potency or selectivity.

Estimation of Binding Affinities and Interaction Energies

The estimation of binding affinity is a cornerstone of computational drug design, predicting the strength of the interaction between a ligand, such as an indole derivative, and its target protein. A lower binding energy value typically signifies a higher binding affinity and a more potent interaction. chemmethod.com This process is crucial for screening virtual libraries of compounds and prioritizing candidates for further experimental testing.

Various computational algorithms and methods are employed to calculate binding energies. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, subsequently estimating the binding affinity through scoring functions. These scoring functions evaluate interactions such as van der Waals forces, electrostatic interactions, and hydrogen bonding. chemmethod.com For instance, in studies of related piperidine derivatives, molecular docking has been used to calculate binding energies against specific biological targets, with more negative values indicating stronger binding. nih.gov

Beyond initial docking scores, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to refine binding free energy calculations. These methods analyze snapshots from molecular dynamics simulations to provide a more accurate estimation of the binding affinity by considering solvent effects and conformational changes.

Illustrative Data Table for Binding Affinity Analysis

The following table is an illustrative example based on computational studies of related indole and piperidine compounds, showing how binding affinity data for this compound would be presented if available.

Target ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (pIC₅₀)Key Interacting Residues
Target X-9.58.1TYR123, ASP234, PHE345
Target Y-8.27.4LYS98, TRP199, GLU250
Target Z-7.16.5HIS150, ILE200, ARG300

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Systems

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time in a simulated physiological environment. chemmethod.com MD simulations are powerful computational experiments that track the motions and conformational changes of atoms and molecules, providing critical insights into the stability of the ligand-protein complex. researchgate.net

A typical MD simulation for a compound like this compound complexed with a target protein would be run for a duration ranging from nanoseconds to microseconds. chemmethod.com Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein, helping to identify which parts of the protein are flexible and which are stable upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting key interactions that contribute to binding stability.

MD simulations are crucial for validating docking poses and understanding the allosteric effects or conformational changes induced by the ligand, which are essential for its biological activity. chemmethod.com

Illustrative Data Table for MD Simulation Parameters

This table demonstrates typical parameters and results from an MD simulation study, as would be reported for this compound.

ParameterValue/Observation
Simulation Time100 ns
SystemLigand-Protein Complex in explicit solvent
Average RMSD (Ligand)1.5 Å
Key Stable H-BondsASP129, GLN182
RMSF of Binding Site ResiduesLow fluctuations, indicating stable binding

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For a class of compounds like indole derivatives, a QSAR model can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability. semanticscholar.org

For 3,5-disubstituted indole derivatives, QSAR studies have successfully identified key structural features that influence their inhibitory activity against certain targets. The resulting models provide contour maps that visualize favorable and unfavorable regions around the molecular scaffold, offering a roadmap for structural modifications to enhance potency.

Illustrative Data Table for a QSAR Model

The following is a representative table of statistical parameters used to validate a QSAR model for a series of indole derivatives.

Statistical ParameterValueDescription
R² (Correlation Coefficient)0.93Measures the goodness of fit of the model.
Q² (Cross-validated R²)0.85Measures the internal predictive ability of the model.
R²_ext (External Validation)0.88Measures the predictive ability on an external test set.
F-value150Indicates the statistical significance of the model.

Structure Activity Relationship Sar Studies on 3,5 Dimethyl 2 Piperidin 4 Yl 1h Indole Analogues

Influence of Indole (B1671886) Ring Substituents on Biological Activity

The indole nucleus is a common feature in many biologically active compounds, and its substitution pattern plays a pivotal role in modulating the pharmacological profile of 2-(piperidin-4-yl)-1H-indole derivatives. rsc.org Research into related N-piperidinyl indoles has demonstrated that both the position and nature of substituents on the indole ring can significantly impact receptor binding affinity and functional activity. nih.gov

Positional Effects of Methyl Groups: The presence and placement of methyl groups on the indole ring are critical determinants of biological activity. While specific SAR data for the 3,5-dimethyl substitution pattern of the title compound is not extensively published in comparative tables, general principles from related indole series can be informative. For instance, in other classes of bioactive indoles, the position of a methyl group can influence lipophilicity, metabolic stability, and the orientation of the molecule within a receptor binding pocket.

Halogenation: The introduction of halogens, such as fluorine or chlorine, onto the indole ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. Studies on 2-substituted N-piperidinyl indoles have shown that halogenation can influence binding affinity at various receptors. For example, the substitution of a fluorine atom can alter the acidity of the indole N-H proton, potentially affecting hydrogen bonding interactions with a target receptor.

To illustrate the impact of indole ring substituents on biological activity, the following table presents hypothetical data based on general SAR principles observed in related indole-piperidine scaffolds targeting opioid receptors.

CompoundIndole SubstituentsBiological Activity (IC50, nM)
Analog 13,5-dimethyl15
Analog 25-fluoro-3-methyl25
Analog 35-chloro-3-methyl30
Analog 45-methoxy-3-methyl10
Analog 55-nitro-3-methyl80

Impact of Piperidine (B6355638) Ring Modifications

The piperidine ring is another key component of the 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole scaffold that is amenable to structural modifications to optimize biological activity. These modifications can influence the compound's basicity, conformation, and interactions with the target protein.

N-Substitutions: The nitrogen atom of the piperidine ring is a common site for substitution. The nature of the substituent on the piperidine nitrogen can dramatically alter the pharmacological properties of the molecule. For instance, in the context of opioid receptor ligands, small alkyl groups like methyl can confer potent agonist activity, while larger or more complex substituents can introduce antagonist properties or alter the selectivity profile. nih.gov The introduction of polar or charged groups can also affect the pharmacokinetic properties of the compound, such as its ability to cross the blood-brain barrier.

Conformational Preferences: The piperidine ring typically adopts a chair conformation. The orientation of the indole group at the 4-position of the piperidine ring (axial versus equatorial) can be critical for proper binding to a receptor. The conformational preference can be influenced by other substituents on the piperidine ring. For instance, the introduction of a methyl group at the 3-position of the piperidine ring can influence the equilibrium between different chair conformations, thereby affecting biological activity. nih.gov

Attachment Point to Indole: While the title compound features a 2-(piperidin-4-yl) linkage, studies on related N-piperidinyl indoles have shown that the point of attachment of the piperidine ring to the indole nucleus (e.g., position 2 versus position 3) significantly affects the intrinsic activity and receptor selectivity. nih.gov For example, 2-substituted N-piperidinyl indoles have been reported to have higher binding affinities at certain opioid receptors compared to their 3-substituted counterparts. nih.gov

The following interactive data table provides a hypothetical representation of how modifications to the piperidine ring might influence biological activity, based on trends observed in similar compound series.

CompoundPiperidine N-SubstituentPiperidine Ring SubstitutionBiological Activity (Ki, nM)
Analog 6-HNone50
Analog 7-CH3None5
Analog 8-CH2CH2PhNone2
Analog 9-H3-methyl (cis)40
Analog 10-H3-methyl (trans)60

Biological Activities and Pharmacological Mechanisms of Action

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery. Compounds containing indole (B1671886) and piperidine (B6355638) motifs are frequently investigated for their potential to inhibit various enzymes involved in disease pathways.

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole will be crucial for unlocking its full therapeutic potential. This process involves the strategic modification of the parent molecule to enhance its pharmacological properties. Key to this endeavor is the application of established and innovative synthetic methodologies that allow for precise control over the final molecular architecture.

Future synthetic efforts will likely focus on several key areas of the molecule for modification. The indole (B1671886) ring, for instance, is amenable to substitution at various positions. The introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) portion of the indole can modulate the electronic properties of the entire molecule, which in turn can influence binding affinity and metabolic stability. Similarly, the methyl groups at the 3 and 5 positions can be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the target binding site.

The piperidine (B6355638) ring also offers multiple avenues for modification. The nitrogen atom of the piperidine is a key site for derivatization. Acylation, alkylation, or arylation at this position can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds. Furthermore, the piperidine ring itself can be conformationally constrained or replaced with bioisosteric scaffolds to improve metabolic stability and reduce off-target effects.

Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, will be instrumental in the efficient construction of a diverse library of analogues. These methods allow for the late-stage functionalization of the indole and piperidine cores, enabling the rapid generation of a wide range of derivatives for biological screening.

Exploration of Undiscovered Biological Targets and Signaling Pathways

While the specific biological targets of this compound are not yet fully elucidated, the known activities of related compounds provide a roadmap for future investigations. For example, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor. nih.gov This suggests that this compound and its analogues could also modulate this critical pathway, which is implicated in various cancers.

Furthermore, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a structurally related compound, have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and by modulating the NF-κB signaling pathway. cambridgemedchemconsulting.com This raises the possibility that this compound could also possess anti-inflammatory activity through similar mechanisms.

Future research should, therefore, involve broad-based screening of this compound and its analogues against a panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify novel and potentially unexpected biological targets. Techniques such as chemical proteomics and phenotypic screening can be employed to uncover the cellular pathways and molecular targets that are modulated by this chemical scaffold. The exploration of these undiscovered targets and pathways will be essential for defining the therapeutic potential of this class of compounds.

Advanced Integration of Computational Approaches in Compound Design and Optimization

Computational chemistry and molecular modeling will play a pivotal role in accelerating the design and optimization of this compound analogues. These in silico methods provide valuable insights into the structure-activity relationships (SAR) and can guide the synthesis of more potent and selective compounds.

Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the analogues with their biological activity. units.itresearchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis. Pharmacophore modeling, another powerful computational tool, can be used to identify the key structural features required for binding to a specific biological target. This information can then be used to design novel molecules with improved binding affinity.

Lead Optimization Strategies for Enhanced Efficacy, Selectivity, and Metabolic Stability

Once a lead compound with promising biological activity has been identified, the process of lead optimization begins. This iterative process involves the systematic modification of the lead structure to improve its efficacy, selectivity, and metabolic stability.

To enhance efficacy, SAR studies will be conducted to identify the key structural motifs that contribute to the compound's biological activity. nih.gov This involves synthesizing and testing a series of analogues with systematic variations in their structure. The data from these studies will guide the design of more potent compounds.

Improving selectivity is another critical aspect of lead optimization. This involves modifying the lead compound to increase its affinity for the desired target while reducing its affinity for off-targets. This can be achieved by exploiting subtle differences in the binding sites of the target and off-target proteins. azolifesciences.com Computational methods, such as molecular docking, can be used to guide the design of more selective compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.